molecular formula C19H22FN3O4S2 B2622057 N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 851781-76-5

N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2622057
CAS No.: 851781-76-5
M. Wt: 439.52
InChI Key: ADLYNMAOZSJFKJ-UHFFFAOYSA-N
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Description

N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with an ethanesulfonyl group and a fluorophenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethanesulfonyl and fluorophenyl groups. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the sulfonyl groups or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

N-{4-[1-(ethanesulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[2-ethylsulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-17-10-8-14(9-11-17)18-13-19(15-6-5-7-16(20)12-15)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLYNMAOZSJFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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